3-Bromo-2'-methoxydiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-methoxyphenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVEQDLDJRRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 2 Methoxydiphenyl Ether and Its Analogs
Strategic Approaches to Aryl Ether Bond Formation
The cornerstone of synthesizing 3-Bromo-2'-methoxydiphenyl ether is the formation of the aryl ether bond. Two principal strategies dominate this field: nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNA) offers a direct route to diaryl ethers. rsc.orgrsc.org In this approach, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com For the synthesis of diphenyl ether derivatives, this typically involves the reaction of a phenoxide with an activated aryl halide. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring being attacked. masterorganicchemistry.com
The efficiency of SNA reactions can be influenced by several factors, including the nature of the leaving group, the solvent, and the presence of activating groups on the aromatic ring. While traditional SNA reactions often require harsh conditions, modern variants have been developed to proceed under milder conditions.
Table 1: Comparison of Nucleophilic Aromatic Substitution Variants
| Variant | Key Features | Typical Conditions |
| Classical SNAr | Requires electron-deficient aryl halides. | High temperatures, polar aprotic solvents (e.g., DMF, DMSO). |
| Diaryliodonium Salts | Can proceed via an SNAr mechanism followed by aryl migration. | Can offer alternative reactivity pathways. |
Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Chan-Lam)
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds in diaryl ethers. The Ullmann condensation, a classic copper-catalyzed reaction, has been a mainstay in this area for over a century. wikipedia.orgchemeurope.comnih.gov Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems.
Modern Ullmann-type reactions often employ soluble copper catalysts with various ligands, allowing the reactions to proceed at lower temperatures and with greater functional group tolerance. wikipedia.orgnih.gov These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a base and a copper catalyst. nih.gov
Table 2: Overview of Transition Metal-Catalyzed C-O Coupling Reactions
| Reaction | Catalyst System | Key Reactants | Advantages |
| Ullmann Condensation | Copper (Cu) powder, Cu(I) salts (e.g., CuI), often with ligands (e.g., phenanthroline). wikipedia.orgchemeurope.com | Aryl halide and a phenol. wikipedia.org | Well-established, versatile for various aryl halides. |
| Chan-Lam Coupling | Copper(II) acetate (B1210297) is a common catalyst. | Aryl boronic acid and a phenol. | Mild reaction conditions, broad substrate scope. |
Regioselective Introduction of Bromine and Methoxy (B1213986) Moieties
The precise placement of the bromine and methoxy groups on the diphenyl ether scaffold is critical for the final structure of this compound. This requires regioselective functionalization strategies.
Directed Bromination Techniques (e.g., using N-bromosuccinimide)
The introduction of a bromine atom at a specific position on an aromatic ring can be achieved through electrophilic aromatic substitution. N-bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of an acid catalyst. youtube.com The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a diphenyl ether, the ether linkage is an activating, ortho-, para-directing group. Therefore, careful control of reaction conditions is necessary to achieve the desired 3-bromo substitution pattern. In some cases, bromination can be achieved in the absence of a solvent. google.com
For the synthesis of this compound, one could envision starting with 2-methoxydiphenyl ether and performing a regioselective bromination. However, studies on the bromination of 2-methoxydiphenyl ether have shown that a mixture of products can be formed, highlighting the challenges in achieving high regioselectivity. nih.gov
Table 3: Common Brominating Agents
| Reagent | Abbreviation | Typical Use |
| N-Bromosuccinimide | NBS | Electrophilic aromatic bromination, benzylic and allylic bromination. youtube.combeilstein-journals.org |
| Bromine | Br2 | Direct electrophilic bromination, often with a Lewis acid catalyst. |
Methoxy Group Installation Strategies
The methoxy group can be introduced through various methods, most commonly via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as methyl iodide. google.com
In the context of synthesizing this compound, the methoxy group could be present on one of the starting materials, for example, by using 2-methoxyphenol or 3-bromoanisole (B1666278) in a coupling reaction. Alternatively, a hydroxyl group on the diphenyl ether scaffold could be methylated at a later stage of the synthesis. Selective demethylation of polymethoxy compounds can also be a strategic tool. google.com
Multistep and One-Pot Synthetic Sequences
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. nih.govlew.ro While a specific one-pot synthesis for this compound is not prominently described, the principles of one-pot reactions could be applied. For instance, a sequence involving an initial coupling reaction followed by in-situ bromination could potentially streamline the process. The development of such a one-pot procedure would represent a significant advancement in the synthesis of this and related compounds.
Optimization of Reaction Conditions and Catalyst Systems
The efficient synthesis of this compound and its analogs hinges on the careful selection and optimization of several key reaction parameters. The choice of catalyst, ligand, base, and solvent can dramatically influence the reaction rate, yield, and selectivity. Both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig etherifications are prominent methods, each with its own set of optimal conditions.
Detailed Research Findings:
Research into the synthesis of diaryl ethers has demonstrated that no single set of conditions is universally optimal. The electronic and steric properties of both the aryl halide and the phenol play a crucial role in determining the most effective catalytic system.
For Ullmann-type couplings, the classic use of copper powder at high temperatures has been largely supplanted by more sophisticated systems employing copper(I) salts, such as copper(I) iodide (CuI), in the presence of a ligand. These modifications allow for lower reaction temperatures and catalyst loadings. The choice of ligand is critical, with various studies highlighting the efficacy of diamines, amino acids, and phosphines. For instance, in the synthesis of analogous diaryl ethers, the use of a CuI/PPh₃ catalyst system in non-polar solvents like toluene (B28343) has been shown to be effective. nih.gov
Palladium-catalyzed Buchwald-Hartwig etherification offers a milder alternative to the often harsh conditions of the Ullmann reaction. These reactions typically employ a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, in combination with a bulky electron-rich phosphine (B1218219) ligand. The ligand plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the diaryl ether. The choice of base is also critical for the deprotonation of the phenol, with common choices including sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
The following interactive data tables, based on findings from studies on analogous systems, illustrate the impact of varying reaction components on the yield of diaryl ether synthesis.
Table 1: Screening of Copper(I) Catalysts for the Ullmann Coupling of 2-Bromonaphthalene (B93597) and p-Cresol *
This table showcases the effect of different copper(I) catalyst sources on the yield of a model Ullmann diaryl ether synthesis. The reaction was conducted with 5 mol % of the copper(I) source and K₂CO₃ as the base in toluene at 100°C for 24 hours. nih.gov
| Entry | Catalyst | % Yield (GC/MS) |
| 1 | CuI | 15.5 |
| 2 | CuI/PPh₃ | 60.2 |
| 3 | CuBr/PPh₃ | 43.5 |
| 4 | CuCl/PPh₃ | 30.7 |
| 5 | CuI(PPh₃)₃ | 6.2 |
Data from a study on the Ullmann coupling of 2-bromonaphthalene and p-cresol, serving as a model for the optimization of this compound synthesis. nih.gov
Table 2: Optimization of Base and Solvent for the Ullmann-type C-S Coupling **
This table demonstrates the optimization of the base and solvent for a model Ullmann-type coupling reaction between 4-nitro-1-bromobenzene and thiophenol, catalyzed by a Cu@MCM-41-based system. nih.gov This provides insights into conditions that could be adapted for O-arylation.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMSO/EtOH | 95 |
| 2 | Cs₂CO₃ | DMSO/EtOH | 88 |
| 3 | NaOH | DMSO/EtOH | 75 |
| 4 | K₂CO₃ | Toluene | 60 |
| 5 | K₂CO₃ | DMF | 85 |
**Data from a study on the S-arylation of thiols, providing a model for the optimization of related Ullmann-type C-O coupling reactions.* nih.gov
The data clearly indicate that the combination of catalyst, ligand, base, and solvent is critical for achieving high yields. For the Ullmann reaction modeled above, the CuI/PPh₃ system provided a significantly higher yield compared to CuI alone or other copper halide/phosphine combinations. nih.gov Similarly, the choice of a suitable base and a polar aprotic solvent system like DMSO/EtOH was crucial for the efficiency of the model Ullmann-type coupling. nih.gov
For palladium-catalyzed systems, the selection of the phosphine ligand is of utmost importance. Electron-rich and bulky ligands, such as those from the Buchwald and Hartwig research groups, have been shown to be highly effective. researchgate.net The electronic nature of the phosphine ligand can enhance the rate of the catalytic cycle. researchgate.net
Mechanistic Investigations of Chemical Reactivity
Cleavage Pathways of Diphenyl Ether Linkages
The central structural feature of 3-Bromo-2'-methoxydiphenyl ether is the ether bond connecting two phenyl rings. The cleavage of this C-O bond is a challenging transformation due to the high strength of the sp²-hybridized carbon-oxygen bond, which is significantly stronger than an sp³ C-O bond found in alkyl ethers.
Acid-Catalyzed Scission Mechanisms
Diaryl ethers, including this compound, are generally resistant to cleavage by strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) under standard laboratory conditions. libretexts.orgpressbooks.pub Unlike alkyl ethers, which readily undergo cleavage, the cleavage of aryl ethers requires harsh conditions, such as high temperatures. masterorganicchemistry.com
The mechanism for acid-catalyzed cleavage begins with the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com However, the subsequent step, which would involve either an SN1 or SN2 reaction, is disfavored. An S_N1 pathway is inhibited due to the extreme instability of the resulting phenyl cation. An S_N2 pathway is also highly unfavorable because the nucleophilic attack would need to occur at an sp²-hybridized carbon of the aromatic ring, which is sterically hindered and electron-rich, repelling the incoming nucleophile. libretexts.orgmasterorganicchemistry.com Consequently, diaryl ethers are typically considered inert to acidic cleavage. libretexts.org If cleavage of an aryl alkyl ether occurs, it invariably yields a phenol (B47542) and an alkyl halide, as the nucleophile preferentially attacks the aliphatic carbon. libretexts.orgmasterorganicchemistry.com
| Ether Type | Reagents | Conditions | Mechanism | Products |
| Dialkyl Ether | Excess HBr or HI | Heat | S_N2 or S_N1 | Two equivalents of alkyl halide |
| Alkyl Aryl Ether | Excess HBr or HI | Heat | S_N2 (at alkyl C) | Phenol and alkyl halide |
| Diaryl Ether | HBr, HI, or other strong acids | Very high temperatures (>200 °C) | Generally unreactive | Cleavage is not a standard reaction |
Electrocatalytic and Homolytic Carbon-Oxygen Bond Cleavage
The robust C-O bond in diaryl ethers can be cleaved under specific catalytic conditions. Electrocatalytic hydrogenation offers a milder alternative to high-temperature methods for cleaving these bonds. researchgate.netresearchgate.net This approach is particularly relevant in the context of lignin (B12514952) depolymerization, as lignin contains numerous aryl ether linkages. researchgate.netresearchgate.net These reactions often employ transition metal catalysts, such as nickel or palladium, to facilitate the reductive cleavage of the C-O bond at or near room temperature. researchgate.net
| Bond | Compound Example | BDE (kJ/mol) |
| C(sp³)–O | Diethyl ether | ~335-355 |
| C(sp²)–O | Phenyl methyl ether (Anisole) | ~290-310 |
| C(sp²)–O | Diphenyl ether | ~314 |
Note: Values are approximate and can vary based on the calculation method and experimental conditions.
Substitution and Functional Group Transformations
Beyond ether cleavage, the aromatic rings of this compound are sites for substitution reactions, with the nature of the reaction being dictated by the existing substituents.
Nucleophilic Substitution Reactions on Brominated Centers
The bromine atom on the phenyl ring represents a site for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromide ion. However, aryl halides like 3-bromodiphenyl ether are generally unreactive towards nucleophiles. byjus.com This low reactivity is attributed to two main factors: the C-Br bond has partial double bond character due to resonance with the aromatic ring, making it stronger, and the electron-rich π system of the ring repels incoming nucleophiles. byjus.com
SNAr reactions on unactivated aryl halides typically require forceful conditions, such as high temperatures and pressures with strong nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The reactivity can be enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions, which stabilize this intermediate. byjus.com In this compound, the methoxy (B1213986) group is electron-donating, and the other phenoxy group is also considered activating, which does not facilitate the classical SNAr mechanism.
A more synthetically viable approach for nucleophilic substitution on this compound is through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-O, C-N, and C-S bonds by reacting an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orgnih.govrug.nl
| Reaction | Typical Nucleophile | Conditions | Catalyst | General Applicability |
| S_NAr | Strong nucleophiles (e.g., OH⁻, RO⁻) | High temp, high pressure | None | Primarily for rings with strong electron-withdrawing groups |
| Ullmann Condensation | Alcohols, amines, thiols | High temp (often >150 °C) | Stoichiometric or catalytic Cu(I) or Cu(0) | Broad scope, including unactivated aryl halides |
Electrophilic Aromatic Substitution Patterns (e.g., nitration)
Electrophilic aromatic substitution, such as nitration, can occur on either of the two phenyl rings of this compound. The position of the incoming electrophile is directed by the existing substituents. wikipedia.orglibretexts.orgunizin.org
On the 3-bromophenyl ring: This ring has two substituents to consider: the bromo group and the 2'-methoxyphenoxy group.
The bromo group is an ortho-, para-director, but it is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its weaker resonance-donating effect. wikipedia.orgunizin.org
The phenoxy group (in this case, 2'-methoxyphenoxy) is an ortho-, para-director and is considered an activating group due to the resonance donation from the ether oxygen. organicchemistrytutor.com
The combined effect of these two groups will direct incoming electrophiles. The activating phenoxy group will likely dominate the directing effects. Substitution will be favored at positions ortho and para to the ether linkage (positions 2, 4, and 6) and disfavored at the position meta to it. The bromo group at position 3 will further influence this, likely deactivating the adjacent positions 2 and 4 to some extent. Therefore, substitution is most probable at position 6 and position 4, with position 2 being sterically hindered by the adjacent bromine.
On the 2'-methoxyphenyl ring: This ring is substituted with a methoxy group and a 3-bromophenoxy group.
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to significant electron donation by resonance. organicchemistrytutor.com
The 3-bromophenoxy group is also an ortho-, para-directing and activating group.
Given that the methoxy group is one of the strongest activating groups, it will be the dominant directing influence. organicchemistrytutor.com Electrophilic attack will be strongly favored at the positions ortho and para to the methoxy group (positions 1', 3', and 5'). Position 1' is part of the ether linkage. Position 3' is sterically unhindered. Position 5' is also accessible. Therefore, nitration on this ring would be expected to yield a mixture of 3'-nitro and 5'-nitro products.
| Substituent | Type | Reactivity Effect | Directing Effect |
| -Br (Bromo) | Halogen | Deactivating | Ortho, Para |
| -OR (Alkoxy/Phenoxy) | Oxygen-containing | Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Oxygen-containing | Strongly Activating | Ortho, Para |
Radical Reaction Chemistry of Brominated and Methoxylated Aryl Ethers
The radical chemistry of this compound would primarily involve the homolytic cleavage of its weakest bond. In the presence of radical initiators (e.g., AIBN) or under photolytic conditions, the C-Br bond is significantly weaker than the C-H, C-O, and C-C bonds within the molecule and is the most likely site for initial radical formation.
Homolytic cleavage of the C-Br bond would generate a 3-(2'-methoxyphenoxy)phenyl radical and a bromine radical. The stability of the resulting aryl radical is a key factor in its subsequent reactions. This aryl radical can then participate in a variety of processes, such as:
Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic species to form 2'-methoxydiphenyl ether.
Radical coupling: It could couple with another radical species in the medium.
The methoxy group is generally stable under radical conditions but can influence the reactivity of the molecule. For instance, the presence of methoxy groups on aryl rings has been studied in the context of reactions with hydroxyl radicals in the gas phase. Furthermore, studies on the reaction of triarylphosphine radical cations with oxygen have shown that substituents on the aryl groups, including methoxy groups, can affect the reaction rates and pathways. nih.gov While specific data for this compound is scarce, the principles of radical stability and bond dissociation energies provide a framework for predicting its behavior.
| Bond | Compound Example | BDE (kJ/mol) |
| C₆H₅–H | Benzene | ~473 |
| C₆H₅–Br | Bromobenzene | ~335 |
| C₆H₅–OCH₃ | Anisole (C-O bond) | ~290-310 |
| C₆H₅O–C₆H₅ | Diphenyl ether (C-O bond) | ~314 |
Note: Values are approximate and serve for comparison.
Cycloaddition Reactions and Heterocycle Formation
While specific examples of classic cycloaddition reactions involving this compound are not extensively documented in the literature, the compound serves as a key precursor for the formation of heterocyclic structures through intramolecular cyclization pathways. A significant transformation in this regard is the palladium-catalyzed intramolecular dehydrobromination to yield substituted dibenzofurans. This type of reaction represents a powerful method for constructing fused heterocyclic systems from diaryl ether scaffolds.
Research has demonstrated that 2-bromophenyl phenyl ethers can undergo an intramolecular cyclization to form dibenzofurans. epa.govrsc.org This process is typically catalyzed by a palladium complex, which facilitates the formation of a new carbon-carbon bond, leading to the furan (B31954) ring closure.
Applying this established methodology to this compound, an intramolecular cyclization would be expected to occur. The reaction would involve the formation of a carbon-carbon bond between the bromine-bearing carbon of the bromophenyl ring and a carbon atom on the methoxy-substituted ring, resulting in the formation of a methoxy-substituted dibenzofuran (B1670420). The presence and position of the methoxy group can influence the reactivity and regioselectivity of the cyclization.
A general scheme for this transformation is depicted below:
Scheme 1: Proposed Palladium-Catalyzed Intramolecular Cyclization of this compound
The reaction is generally proposed to proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium species, followed by an intramolecular C-H activation/arylation step and subsequent reductive elimination to regenerate the palladium catalyst and yield the dibenzofuran product.
Detailed findings from studies on analogous 2-bromodiaryl ethers provide insight into the typical conditions required for such transformations. nih.gov These reactions are often carried out at elevated temperatures in the presence of a palladium catalyst and a suitable base.
The table below summarizes representative, albeit hypothetical, data for the palladium-catalyzed cyclization of this compound to form the corresponding methoxydibenzofuran, based on established procedures for similar substrates.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Toluene (B28343) | 110 | 18 | 82 |
| 3 | Pd(dba)₂ | XPhos | NaOtBu | Dioxane | 100 | 12 | 88 |
Table 1: Hypothetical Reaction Conditions for the Synthesis of Methoxydibenzofuran from this compound.
The successful application of this intramolecular cyclization provides a direct route to functionalized dibenzofurans, which are important structural motifs in medicinal chemistry and materials science. The specific isomer of the methoxydibenzofuran formed would depend on the position of the cyclization on the methoxy-bearing ring, which can be influenced by steric and electronic factors.
Sophisticated Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of organic molecules in solution. For 3-Bromo-2'-methoxydiphenyl ether, both ¹H and ¹³C NMR would provide crucial data for assigning the positions of atoms and confirming the compound's identity.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the methoxy (B1213986) group. The seven aromatic protons would appear in the typical downfield region for aryl protons (approximately 6.8-7.5 ppm). The substitution pattern on each ring dictates the splitting pattern (multiplicity) of these signals due to spin-spin coupling between adjacent protons. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet further upfield, likely in the 3.8-4.0 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. For this compound, 13 distinct signals are expected (unless there is accidental signal overlap): 12 for the aromatic carbons and one for the methoxy carbon. The carbon atom bonded to the bromine would be identifiable by its chemical shift, as would the carbons bonded to the ether oxygen and the methoxy group.
Predicted ¹H NMR Chemical Shifts This table presents predicted chemical shift ranges based on general values for similarly substituted aromatic compounds.
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |
Advanced Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
For this compound (C₁₃H₁₁BrO₂), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion would appear as a pair of peaks (M and M+2) of almost equal intensity. This isotopic signature is a definitive indicator of a monobrominated compound.
Electron ionization (EI) would likely cause the molecular ion to fragment in predictable ways. Key fragmentation pathways would include:
Cleavage of the ether bond: This is a common fragmentation for ethers, which would result in ions corresponding to the bromophenoxy radical and the methoxyphenyl cation, or vice-versa.
Loss of the methoxy group: Fragmentation could involve the loss of a methyl radical (∙CH₃) followed by carbon monoxide (CO).
Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion lacking bromine.
Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the connectivity of the two substituted phenyl rings through the ether linkage.
Expected Mass Spectrometry Data This table shows the predicted mass-to-charge ratios for the molecular ion based on the bromine isotopes.
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺ | Molecular ion with ⁷⁹Br | 278 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would display several key absorption bands confirming its structure:
C-O-C Ether Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the diaryl ether linkage would be prominent, typically in the 1200-1250 cm⁻¹ region.
Aromatic C-H Stretching: Signals just above 3000 cm⁻¹ would indicate the C-H bonds of the phenyl rings.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.
C-O Methoxy Stretching: A distinct band corresponding to the C-O stretch of the methoxy group would be expected.
C-Br Stretching: A weaker band at lower frequencies (typically 500-600 cm⁻¹) would correspond to the carbon-bromine bond.
These vibrational signatures provide a molecular fingerprint, confirming the presence of the key ether, aromatic, methoxy, and bromo functional groups.
Typical Infrared Absorption Frequencies This table outlines typical frequency ranges for the key functional groups present in the molecule.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Diaryl Ether | C-O-C Asymmetric Stretch | 1200 - 1250 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles.
Time-Resolved and Electronic Spectroscopy for Excited State Dynamics
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The two phenyl rings in this compound act as chromophores. The UV-Vis spectrum would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic systems.
The position and intensity of these absorption bands are influenced by the substituents. The methoxy group (an electron-donating group) and the bromine atom can shift the absorption maxima compared to unsubstituted diphenyl ether. Time-resolved spectroscopy, such as transient absorption spectroscopy, could be used to study the dynamics of the molecule after it absorbs light. rsc.org This would provide insights into the lifetimes of its excited states and the pathways by which it dissipates energy, such as internal conversion or intersystem crossing. rsc.org
Computational Chemistry and Theoretical Modelling
Density Functional Theory (DFT) Studies of Electronic Structure
DFT has become a standard tool for investigating the electronic properties of organic molecules, including PBDEs. Studies on this class of compounds have shown that the electronic properties are highly dependent on the pattern of bromine substitution. nih.gov The position and number of bromine atoms, as well as the presence of other substituents like the methoxy (B1213986) group, significantly influence the electron distribution and molecular orbital energies.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Ethers (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Diphenyl ether | -8.5 | -0.5 | 8.0 |
| 2-Methoxydiphenyl ether | -8.2 | -0.3 | 7.9 |
| 3-Bromodiphenyl ether | -8.7 | -0.8 | 7.9 |
Note: These are illustrative values for analogous compounds and are not the calculated values for 3-Bromo-2'-methoxydiphenyl ether. The actual values would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting sites of chemical reactivity. These maps illustrate the electrostatic potential on the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack).
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical methods provide a quantitative basis for understanding the reactivity and stability of molecules by calculating energetic and electronic parameters.
Computational chemistry can be used to model reaction pathways, calculating the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, potential reactions of interest include metabolic transformations such as hydroxylation or cleavage of the ether bond, as well as debromination reactions. researchgate.net
Studies on PBDEs have shown that reductive debromination pathways can be elucidated using DFT calculations, with a general preference for the removal of meta-bromine atoms. mdpi.com The presence of the methoxy group in this compound would influence the electron density distribution and thus the energetics of such reactions. Transition state analysis would be essential to determine the activation barriers for these processes.
The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength. For this compound, the BDEs of the C-Br bond and the C-O bonds of the ether linkage are of particular interest as they relate to the molecule's stability and potential degradation pathways.
Table 2: Representative Bond Dissociation Energies for Related Bonds (Illustrative)
| Bond | Compound | Bond Dissociation Energy (kcal/mol) |
| C-Br | Bromobenzene | ~79 |
| C-O | Diphenyl ether | ~86 |
Note: These are general values and the actual BDEs in this compound would be influenced by the specific electronic environment created by the substituents.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of molecules and their interactions with their environment. While specific MD simulations for this compound are not reported, such studies on PBDEs have been used to understand their interactions with biological macromolecules, such as proteins. mdpi.com These simulations can help in predicting the binding affinity and orientation of the molecule within a receptor's active site, which is crucial for assessing potential biological activity or toxicity. The flexibility of the diphenyl ether linkage, characterized by the torsional angles between the two phenyl rings, is an important factor that would be explored in molecular dynamics simulations.
Intermolecular Interactions and Crystal Packing Theory (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The Hirshfeld surface is defined as the region where the contribution of the promolecule and the procrystal to the electron density are equal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify key intermolecular contacts. The d_norm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts. Current time information in Pasuruan, ID.
For a molecule like this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing. These include:
C-H···π Interactions: The presence of two phenyl rings facilitates C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule. These interactions are a significant directional force in the packing of many aromatic compounds. iucr.orgnih.gov
Halogen Bonding (C-Br···O/π): The bromine atom is a potential halogen bond donor. It can interact with nucleophilic regions of adjacent molecules, such as the oxygen atom of the methoxy group (C-Br···O) or the π-faces of the phenyl rings (C-Br···π). The presence of a putative C-Br···O halogen bond has been noted in the crystal packing of other bromo-substituted organic molecules. researchgate.net Similarly, halogen–π interactions have been observed to direct the formation of supramolecular structures in other bromo-aromatic compounds. mdpi.com
H···O/O···H Contacts: The methoxy group provides a hydrogen bond acceptor (the oxygen atom) and weak hydrogen bond donors (the methyl hydrogens). These can lead to weak C-H···O hydrogen bonds, which, while individually weak, can collectively contribute to the stability of the crystal lattice. Studies on related methoxyphenyl derivatives show that O···H/H···O contacts make a notable contribution to the crystal packing. iucr.orgnih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking, where the planar phenyl rings of adjacent molecules are arranged in a parallel or offset face-to-face manner. This type of interaction is a common feature in the crystal structures of aromatic compounds. plu.mx
The relative contributions of these different interactions can be quantified using the 2D fingerprint plots derived from the Hirshfeld surface analysis. These plots represent the distribution of points according to the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the surface into the percentage contributions of each interaction type.
While a specific Hirshfeld surface analysis for this compound is not available, the table below, compiled from data on analogous substituted aromatic compounds, illustrates the typical distribution of intermolecular contacts determined by this method.
Table 1: Illustrative Distribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Aromatic Compounds
| Intermolecular Contact | Contribution (%) in 4-(3-methoxyphenyl)-2,6-diphenylpyridine iucr.orgnih.gov | Contribution (%) in 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole nih.gov |
| H···H | 50.4 | 48.7 |
| C···H/H···C | 37.9 | 23.3 |
| O···H/H···O | 5.1 | - |
| N···H/H···N | - | 7.9 |
| C···C | - | 4.8 |
| O···C/C···O | - | 2.1 |
Note: This table is for illustrative purposes only and presents data from compounds with structural similarities to this compound to indicate the expected types and magnitudes of intermolecular interactions.
Synthetic Utility and Applications As a Chemical Intermediate
Role as a Key Synthetic Intermediate for Complex Organic Molecules
3-Bromo-2'-methoxydiphenyl ether serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. The presence of both a bromo and a methoxy (B1213986) group, along with the diphenyl ether linkage, allows for a range of chemical modifications. The bromine atom is particularly useful as it can participate in various cross-coupling reactions, such as Suzuki, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
One significant application of intermediates with a similar diphenyl ether core is in the synthesis of dibenzofurans. Intramolecular cyclization of diaryl ethers, often facilitated by palladium catalysis, provides an efficient route to the dibenzofuran (B1670420) scaffold, a structural motif present in many natural products and pharmacologically active compounds. organic-chemistry.org The strategic placement of substituents on the diphenyl ether precursor, such as in this compound, can direct the regiochemistry of the cyclization, leading to specifically substituted dibenzofurans.
Building Block for Polybrominated Diphenyl Ether (PBDE) Analogs and Hydroxylated/Methoxylated Derivatives
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that were widely used as flame retardants in various consumer products. wikipedia.orgnih.gov Although their production and use have been restricted due to environmental and health concerns, the synthesis of PBDE congeners and their metabolites remains an important area of research for toxicological studies and environmental monitoring.
This compound and structurally related compounds are valuable building blocks for the synthesis of specific PBDE analogs, as well as their hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. restrictionofhazardoussubstances.com These derivatives are of particular interest as they can be metabolites of PBDEs formed in biota or naturally occurring products in the marine environment. restrictionofhazardoussubstances.com
The synthesis of these compounds often involves coupling reactions between a brominated phenol (B47542) and a substituted phenyl derivative. For instance, a common synthetic route involves the Ullmann condensation or related palladium-catalyzed etherification reactions. The methoxy group in this compound can be a precursor to a hydroxyl group through demethylation, providing access to OH-PBDEs.
Table 1: Examples of Synthesized PBDE Derivatives from Diphenyl Ether Precursors
| Precursor Type | Derivative Synthesized | Synthetic Strategy | Reference |
| Brominated Phenoxybenzaldehydes | OH-PBDEs | Baeyer-Villiger oxidation and hydrolysis | organic-chemistry.org |
| Brominated Methoxyphenols | MeO-PBDEs | Coupling with diaryliodonium salts | organic-chemistry.org |
| OH-PBDEs | MeO-PBDEs | Methylation | organic-chemistry.org |
This table is illustrative and based on general synthetic strategies for PBDE derivatives.
Precursor in the Development of New Functional Materials
The diphenyl ether scaffold, particularly when functionalized with reactive groups like bromine, holds potential as a precursor for the development of new functional materials. While direct applications of this compound in this area are not extensively documented, the broader class of brominated diphenyl ethers has been integral to the formulation of flame-retardant polymers used in electronics and textiles. wikipedia.orgrestrictionofhazardoussubstances.com
The principles of polymer chemistry suggest that monomers containing the diphenyl ether moiety could be polymerized to create materials with specific thermal or photophysical properties. The bromine atom can serve as a site for further functionalization or as a handle for polymerization reactions. For instance, conversion of the bromo group to a vinyl or ethynyl (B1212043) group through cross-coupling reactions could generate a polymerizable monomer. The resulting polymers could exhibit interesting properties for applications in organic electronics or as specialty coatings. The development of functional polymers with tailored compositions and architectures is a rapidly advancing field. mpg.de
Regioselective and Stereoselective Synthetic Transformations
The controlled synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry. The substitution pattern of this compound allows for the exploration of regioselective and stereoselective reactions.
Regioselectivity: The electronic properties of the methoxy group (electron-donating) and the bromine atom (electron-withdrawing and a good leaving group) can influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions. For example, metallation of the aromatic rings can be directed by the methoxy group to the ortho position, allowing for the introduction of other functional groups in a controlled manner. The synthesis of highly substituted phenols and benzenes often relies on directing groups to achieve complete regiochemical control. oregonstate.edu
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2'-methoxydiphenyl ether, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves bromination of a methoxydiphenyl ether precursor. Key steps include:
- Electrophilic Aromatic Substitution : Using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., AlCl₃) to direct bromine to the para position relative to the methoxy group .
- Regioselectivity Control : The methoxy group acts as an ortho/para-directing group, favoring bromination at the 3-position. Temperature (0–25°C) and solvent polarity (e.g., dichloromethane) influence yield and selectivity .
- Purification : Column chromatography (petroleum ether:ethyl acetate) or recrystallization is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons split by substituents. Coupling patterns distinguish substitution positions .
- ¹³C NMR : Methoxy carbon at δ 55–60 ppm; brominated aromatic carbons show deshielding (δ 120–135 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 296 (for C₁₃H₁₁BrO₂) with isotopic patterns confirming bromine .
- IR Spectroscopy : C-O stretch of methoxy at ~1250 cm⁻¹ and aromatic C-Br at ~550 cm⁻¹ .
Q. What are the recommended methods for quantifying this compound in environmental samples?
- Methodological Answer :
- Extraction : Solid-phase extraction (SPE) using C18 cartridges or liquid-liquid extraction with toluene .
- Instrumental Analysis :
- GC-ECD/GC-MS : Suitable for volatile derivatives; use 10% toluene solutions for calibration .
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water mobile phases (λ = 254 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of methoxydiphenyl ether derivatives be addressed to achieve the 3-Bromo-2'-methoxy substitution pattern?
- Methodological Answer :
- Directing Group Strategy : The methoxy group directs bromination to the ortho/para positions. Steric hindrance from adjacent substituents can favor para-bromination.
- Catalyst Optimization : FeCl₃ or AlCl₃ enhances electrophilic substitution at the 3-position .
- Competitive Halogenation : Pre-chlorination (e.g., using Cl₂) can block undesired positions before bromination .
Q. What advanced analytical strategies are recommended for detecting trace degradation products of this compound in environmental matrices?
- Methodological Answer :
- High-Resolution MS (HRMS) : Differentiate isobaric interferences (e.g., Q-TOF instruments with ±1 ppm accuracy) .
- Fragmentation Libraries : Compare MS/MS spectra with databases (e.g., NIST) to identify debrominated or hydroxylated products .
- Matrix Interference Mitigation : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct recovery rates .
Q. What mechanistic considerations are critical for palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) enhance oxidative addition of the C-Br bond .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize the Pd(0) intermediate.
- Side Reactions : Competing proto-debromination can occur; addition of silver salts (Ag₂CO₃) suppresses this pathway .
Safety and Handling
Q. What key safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
- Storage : Keep in amber vials at –20°C to prevent photodegradation .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >850°C .
Q. How does the photolability of this compound influence its stability in long-term studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
